

Application Notes and Protocols for Morpholinosulfur Trifluoride Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Morpholinosulfur trifluoride

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Introduction

Morpholinosulfur trifluoride, commonly referred to as Morph-DAST, is a versatile and highly effective deoxofluorinating agent employed in organic synthesis. It serves as a valuable tool for the selective conversion of alcohols and carbonyl compounds into their corresponding fluorinated analogues. As a safer and often more reactive alternative to diethylaminosulfur trifluoride (DAST), Morph-DAST has garnered significant attention in the synthesis of fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries.[1] The introduction of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

These application notes provide a comprehensive overview of the experimental setup for reactions involving **Morpholinosulfur trifluoride**, including detailed protocols, safety precautions, and a summary of its reactivity with various functional groups.

Safety Precautions and Handling

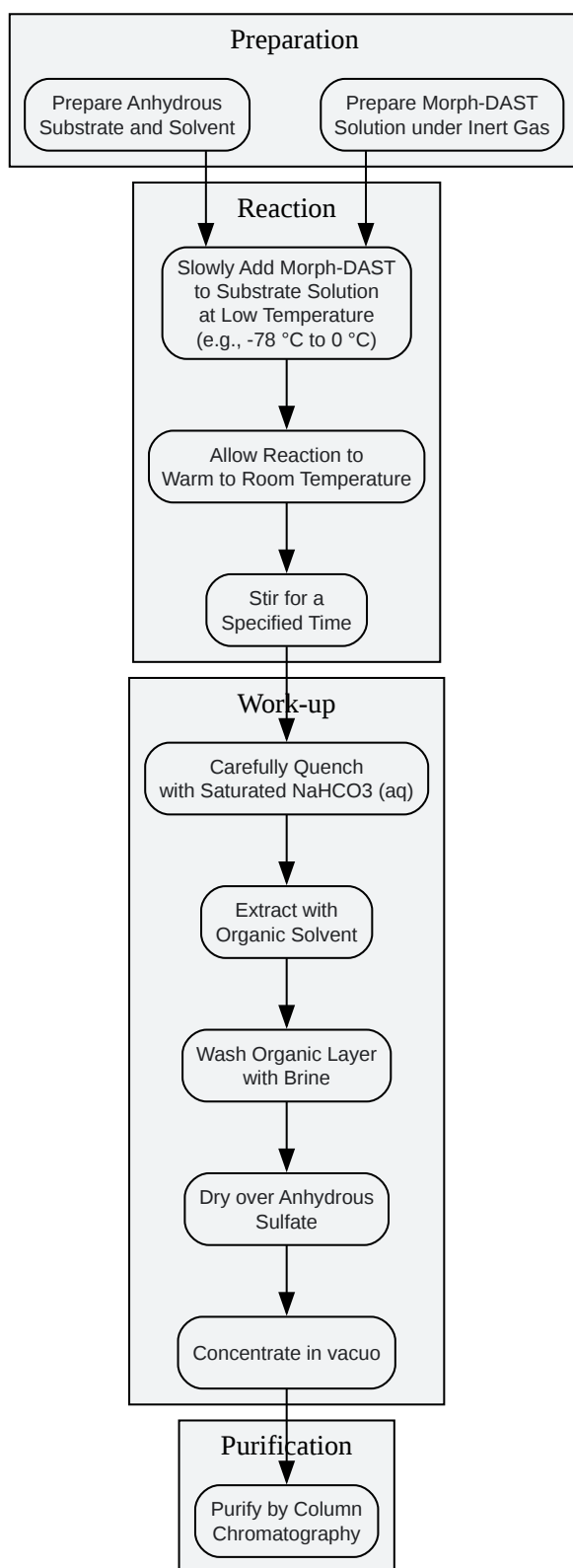
Morpholinosulfur trifluoride is a moisture-sensitive and corrosive reagent that should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and

glassware. Morph-DAST reacts violently with water and should be stored in a cool, dry place, typically in a freezer.

General Reaction Mechanism: Deoxofluorination

The primary application of **Morpholinosulfur trifluoride** is the deoxofluorination of alcohols and carbonyl compounds. The general mechanism involves the activation of the hydroxyl or carbonyl group by Morph-DAST, followed by nucleophilic substitution with a fluoride ion.

Experimental Workflow for Deoxofluorination



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Caption: General experimental workflow for a **Morpholinosulfur trifluoride** mediated deoxofluorination reaction.

Deoxofluorination of Alcohols

Morpholinosulfur trifluoride is effective for the deoxofluorination of primary, secondary, and tertiary alcohols. The reactivity can be influenced by the steric hindrance around the hydroxyl group.

Table 1: Illustrative Examples of Deoxofluorination of Alcohols with Aminosulfur Trifluorides

Substrate (Alcohol)	Reagent	Product	Yield (%)	Reference
Primary Alcohol	DAST	Primary Alkyl Fluoride	80-95	[3][4]
Secondary Alcohol	DAST	Secondary Alkyl Fluoride	70-90	[3][4]
Tertiary Alcohol	Morph-DAST	Tertiary Alkyl Fluoride	Good	[5]
N-Boc Amino Alcohol	Morph-DAST	N-Boc Fluoromethylated Pyrrolidine	N/A	[1]

Note: Specific yield data for a wide range of alcohols with Morph-DAST is not readily available in publicly accessible literature. The yields provided are typical for aminosulfur trifluorides like DAST and serve as a general guideline. Morph-DAST is reported to perform well with hindered substrates like tertiary alcohols.[5]

Protocol: General Procedure for the Deoxofluorination of an Alcohol

- Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM).

- **Cooling:** Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
- **Addition of Morph-DAST:** Slowly add **Morpholinosulfur trifluoride** (1.1-1.5 equiv) to the cooled solution via syringe.
- **Reaction:** Allow the reaction mixture to stir at the low temperature for a short period (e.g., 30 minutes) and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Work-up:** Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Deoxofluorination of Carbonyl Compounds

Morpholinosulfur trifluoride can convert ketones and aldehydes into their corresponding gem-difluoroalkanes.

Table 2: Illustrative Examples of Deoxofluorination of Ketones with Morph-DAST

Substrate (Ketone)	Product	Yield (%)	Reference
3-(tert-butoxy)cyclobutanone	3,3-difluorocyclobutane-1-tert-butoxy	N/A	[1]
3-(benzyloxy)cyclobutanone	3,3-difluorocyclobutane-1-benzyloxy	N/A	[1]
Cyclic α,α -dialkoxy ketones	1,2-dialkoxy-1,2-difluorinated compounds	Moderate	[1]

Note: Quantitative yield data for a broad range of ketones is limited in the available literature. The examples demonstrate the types of transformations possible.

Protocol: General Procedure for the Deoxofluorination of a Ketone

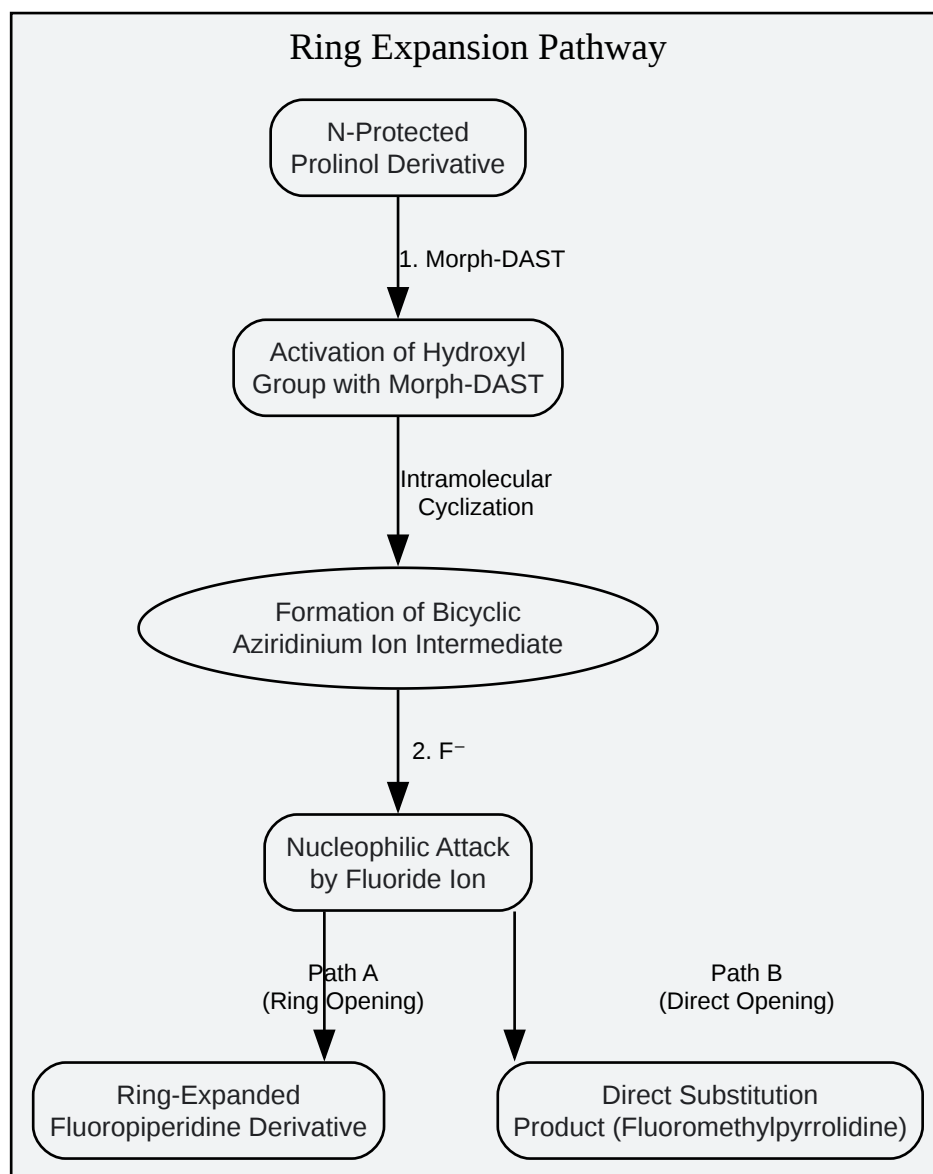
- Preparation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in an anhydrous solvent such as DCM.
- Addition of Morph-DAST: At room temperature, add **Morpholinosulfur trifluoride** (2.0-3.0 equiv) to the solution.
- Reaction: Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or GC-MS.
- Work-up and Purification: Follow the quenching, work-up, and purification steps as described in the protocol for the deoxofluorination of alcohols.

Special Application: Ring Expansion of N-Containing Heterocyclic Alcohols

A notable application of **Morpholinosulfur trifluoride** is the mediation of ring-expansion reactions in certain N-containing heterocyclic alcohols.[1] This transformation proceeds through

a reactive aziridinium ion intermediate.

Mechanism: Ring Expansion of a Prolinol Derivative



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Caption: Proposed mechanism for the Morph-DAST mediated ring expansion of a prolinol derivative.

This type of rearrangement offers a powerful synthetic route to functionalized, larger-ring nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry. The ratio of the ring-

expanded product to the direct substitution product can be influenced by the substrate structure and reaction conditions.

Conclusion

Morpholinosulfur trifluoride is a potent and practical reagent for deoxyfluorination reactions. Its enhanced reactivity and thermal stability over traditional reagents make it a valuable tool in modern organic synthesis. The protocols and data presented here provide a guide for researchers in the application of Morph-DAST for the preparation of a wide range of fluorinated organic compounds. Further exploration of its reactivity and substrate scope is an active area of research with the potential to uncover novel synthetic transformations.

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- To cite this document: BenchChem. [Application Notes and Protocols for Morpholinosulfur Trifluoride Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041453#experimental-setup-for-morpholinosulfur-trifluoride-reactions]

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